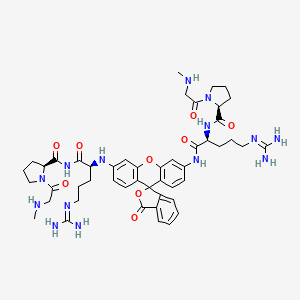

![molecular formula C21H20ClFN4O5S B610539 (3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid

Übersicht

Beschreibung

RO6889678 ist ein hochpotenter Inhibitor der Kapsidbildung des Hepatitis-B-Virus. Es weist ein komplexes Absorptions-, Distributions-, Metabolismus- und Exkretionsprofil auf. Diese Verbindung ist bekannt für ihre Fähigkeit, Cytochrom P450 3A4 und coregulierte Proteine in menschlichen Hepatozyten zu induzieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RO6889678 umfasst mehrere Schritte, darunter die Bildung eines Thiazolrings und die Einführung verschiedener funktioneller Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die Chlorierung, Fluorierung und Methoxycarbonylierung beinhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für RO6889678 sind nicht öffentlich zugänglich. Typischerweise werden solche Verbindungen in spezialisierten Einrichtungen mit strengen Qualitätskontrollmaßnahmen hergestellt, um Reinheit und Konsistenz zu gewährleisten. Das Produktionsprozess beinhaltet wahrscheinlich eine großtechnische chemische Synthese, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RO6889678 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Vermittelt durch Cytochrom P450 3A4.

Glucuronidierung: Vermittelt durch UDP-Glucuronosyltransferase 1A3 und 1A1.

Häufige Reagenzien und Bedingungen

Oxidation: Beinhaltet typischerweise Cytochrom P450-Enzyme unter physiologischen Bedingungen.

Glucuronidierung: Beinhaltet UDP-Glucuronsäure als Co-Substrat.

Hauptprodukte

Oxidationsprodukte: Verschiedene oxidierte Metaboliten.

Glucuronidierungsprodukte: Glucuronidkonjugate.

Wissenschaftliche Forschungsanwendungen

RO6889678 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Cytochrom P450-vermittelten Oxidation und Glucuronidierung verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Hepatozyten und seiner Rolle bei der Induktion von Cytochrom P450 3A4.

Medizin: Als potenzielles Therapeutikum für Hepatitis-B-Virusinfektionen untersucht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und in pharmakokinetischen Studien eingesetzt

Wirkmechanismus

RO6889678 entfaltet seine Wirkung durch Hemmung der Bildung des Kapsids des Hepatitis-B-Virus. Es induziert Cytochrom P450 3A4 und coregulierte Proteine in menschlichen Hepatozyten. Die Verbindung wird durch eine Kombination aus Cytochrom P450 3A4-vermittelter Oxidation und UDP-Glucuronosyltransferase 1A3- und 1A1-vermittelter direkter Glucuronidierung metabolisiert .

Wissenschaftliche Forschungsanwendungen

RO6889678 has several scientific research applications, including:

Chemistry: Used as a model compound to study cytochrome P450-mediated oxidation and glucuronidation.

Biology: Investigated for its effects on hepatocytes and its role in inducing cytochrome P450 3A4.

Medicine: Explored as a potential therapeutic agent for hepatitis B virus infection.

Industry: Utilized in the development of antiviral drugs and in pharmacokinetic studies

Wirkmechanismus

RO6889678 exerts its effects by inhibiting the formation of the hepatitis B virus capsid. It induces cytochrome P450 3A4 and coregulated proteins in human hepatocytes. The compound is metabolized through a combination of cytochrome P450 3A4-mediated oxidation and UDP-glucuronosyltransferase 1A3- and 1A1-mediated direct glucuronidation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

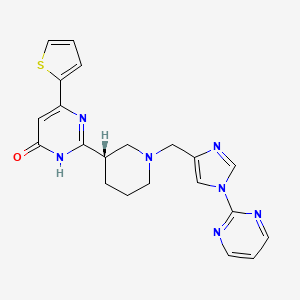

RO7049389: Ein weiterer Inhibitor der Kapsidbildung des Hepatitis-B-Virus mit einem ähnlichen Wirkmechanismus.

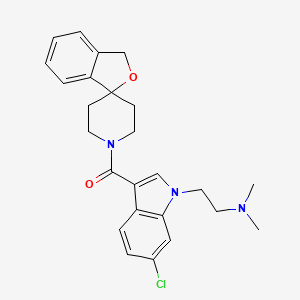

RO7020322: Ein selektiver und oral bioverfügbarer Inhibitor des Hepatitis-B-Virus.

Einzigartigkeit

RO6889678 ist aufgrund seines komplexen Absorptions-, Distributions-, Metabolismus- und Exkretionsprofils einzigartig. Es zeigt eine hohe Löslichkeit und eine geringe passive Permeabilität, was es für die gezielte Ansteuerung der Leber bei gleichzeitiger Aufrechterhaltung einer moderaten peripheren Exposition günstig macht .

Eigenschaften

IUPAC Name |

(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O5S/c1-31-21(30)16-14(9-27-5-6-32-10-15(27)20(28)29)25-18(19-24-4-7-33-19)26-17(16)12-3-2-11(23)8-13(12)22/h2-4,7-8,15,17H,5-6,9-10H2,1H3,(H,25,26)(H,28,29)/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLRUAVQNXTCMO-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=CS3)CN4CCOCC4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(NC(=N[C@H]1C2=C(C=C(C=C2)F)Cl)C3=NC=CS3)CN4CCOC[C@H]4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

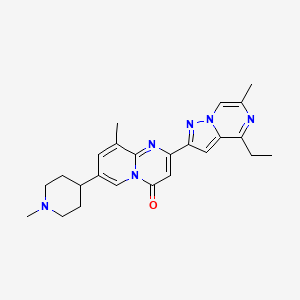

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

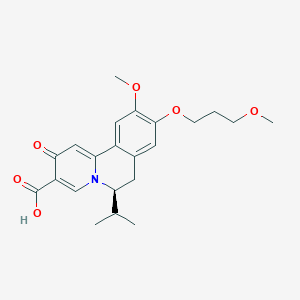

![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)

![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)

![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)